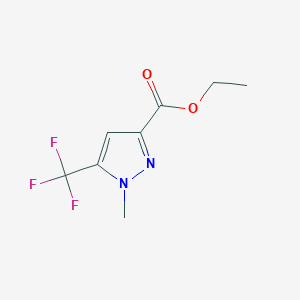
4-Ethynyl-3-fluoroaniline
Descripción general
Descripción
4-Ethynyl-3-fluoroaniline is a chemical compound with the molecular formula C8H6FN . It has a molecular weight of 135.14 g/mol . The IUPAC name for this compound is 4-ethynyl-3-fluoroaniline .
Molecular Structure Analysis
The InChI code for 4-Ethynyl-3-fluoroaniline isInChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 . The Canonical SMILES representation is C#CC1=C(C=C(C=C1)N)F . Physical And Chemical Properties Analysis
4-Ethynyl-3-fluoroaniline has a molecular weight of 135.14 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 1 . The Exact Mass and Monoisotopic Mass of the compound is 135.048427358 g/mol . The Topological Polar Surface Area is 26 Ų . The compound has a Heavy Atom Count of 10 .Aplicaciones Científicas De Investigación
Bioactivation and Metabolic Studies :
- Fluoroanilines, including compounds similar to 4-Ethynyl-3-fluoroaniline, are metabolized and bioactivated to reactive benzoquinoneimines, with cytochrome P-450 playing a significant role in this process (Rietjens & Vervoort, 1991).
- The metabolic fate of fluoroanilines has been extensively studied using various analytical methods, revealing complex metabolic pathways and the formation of diverse metabolites (Duckett et al., 2006).
Environmental Biodegradation and Toxicity Assessment :
- Certain bacteria, like Rhizobium sp., can degrade fluoroanilines, highlighting their role in environmental bioremediation (Zhao et al., 2019).
- The toxicity of fluoroanilines to organisms like earthworms has been assessed, providing insights into environmental impact and potential hazards (Bundy et al., 2002).
Synthesis of Novel Compounds for Therapeutic Applications :
- 4-Ethynyl-4-hydroxycyclohexa-2,5-dien-1-one, a compound related to 4-Ethynyl-3-fluoroaniline, has been synthesized for potential use in cancer therapy, exhibiting selective inhibition of certain cancer cell lines (McCarroll et al., 2007).
- Derivatives of EFdA (4'-Ethynyl-2-fluoro-2'-deoxyadenosine), a closely related compound, have shown promise as potent inhibitors of HIV-1 reverse transcriptase, indicating potential in AIDS therapy (Ohrui, 2006).
Development of Fluorescence-based Sensors and Probes :
- Ethynyl-enhanced fluorescence quenching based on photoinduced electron transfer has been utilized in the development of sensitive sensors for detecting metal ions and other compounds (Zhang et al., 2015).
Electrochemical Studies and Polymer Synthesis :
- Electrochemical behavior and polymerization of fluoro-substituted anilines, including those structurally similar to 4-Ethynyl-3-fluoroaniline, have been investigated, leading to the development of conductive materials (Cihaner & Önal, 2002).
Safety And Hazards
Propiedades
IUPAC Name |
4-ethynyl-3-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-2-6-3-4-7(10)5-8(6)9/h1,3-5H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUGQYILQLIYJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-3-fluoroaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Iodo-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-pyrano[3,2-b]pyridine](/img/structure/B1392832.png)




![Ethyl 7-cyclopropyl-2-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1392838.png)


![8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride](/img/structure/B1392842.png)




![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)-methyl]amino}butanoic acid](/img/structure/B1392853.png)